Guanfacine-13C, 15N3 Hydrochloride is a stable isotope-labeled derivative of guanfacine, a medication primarily used to treat attention deficit hyperactivity disorder and hypertension. This compound is particularly significant in pharmacokinetic studies and analytical chemistry as an internal standard for quantifying guanfacine levels in biological samples. The stable isotopes in its structure enhance the accuracy of mass spectrometry techniques by minimizing variability in measurements.
Guanfacine-13C, 15N3 Hydrochloride falls under the category of pharmaceutical compounds and is classified as a stable isotope-labeled internal standard. Its primary applications are in analytical chemistry and pharmacokinetics, particularly in the context of drug metabolism studies.
The synthesis of Guanfacine-13C, 15N3 Hydrochloride involves incorporating carbon-13 and nitrogen-15 isotopes into the guanfacine molecule. This process typically requires specialized chemical reactions that introduce these isotopes at specific positions within the molecular structure.
The synthesis may utilize methods such as:
The final product is purified using techniques like liquid chromatography to ensure high purity suitable for analytical applications .
The molecular formula for Guanfacine-13C, 15N3 Hydrochloride is C9H9ClN3O2 (with isotopic substitutions). The structural representation includes:
The molecular weight of Guanfacine-13C, 15N3 Hydrochloride is approximately 252.0 g/mol due to the presence of stable isotopes. The compound exhibits characteristic mass spectrometric behavior with notable product ions at m/z 161.1 for the protonated precursor .
Guanfacine-13C, 15N3 Hydrochloride participates in various chemical reactions typical for amines and aromatic compounds. It can undergo:
In mass spectrometry, Guanfacine-13C, 15N3 Hydrochloride shows distinct fragmentation patterns that are useful for identifying and quantifying the compound in complex biological matrices .
Guanfacine acts primarily as an alpha-2 adrenergic agonist. It binds to alpha-2 adrenergic receptors in the brain, leading to reduced sympathetic outflow and lower blood pressure. This mechanism also contributes to its efficacy in treating attention deficit hyperactivity disorder by enhancing prefrontal cortex function.
Studies indicate that Guanfacine's action results in increased attention and decreased impulsivity and hyperactivity in patients with attention deficit hyperactivity disorder .
Relevant data from studies indicate that the compound retains its integrity during typical analytical procedures .
Guanfacine-13C, 15N3 Hydrochloride is primarily used in scientific research for:
This compound plays a crucial role in ensuring accurate measurements necessary for clinical research and therapeutic monitoring.
Guanfacine-13C,15N3 Hydrochloride incorporates stable isotopes at specific molecular positions to create a chemically identical but mass-differentiated analogue of native guanfacine. The isotopic enrichment strategy targets the guanidinyl carbon (¹³C) and all three nitrogen atoms (¹⁵N₃) within the functional pharmacophore group. This precise labeling pattern ( [1] [7]) maintains the molecule's stereoelectronic properties while creating a +4 Dalton mass shift essential for differentiation via mass spectrometry. The selection of these positions is scientifically strategic: the guanidinyl group remains metabolically stable during phase I and II transformations while serving as the core recognition element for α₂-adrenergic receptor binding. This labeling configuration provides optimal spectral differentiation without altering the compound's biochemical behavior or chromatographic properties, fulfilling critical requirements for an internal standard in bioanalytical quantification [1] [5] [7].
The structural integrity between Guanfacine-13C,15N3 Hydrochloride and its non-labeled counterpart is preserved despite isotopic substitutions, as evidenced by crystallographic and spectroscopic analyses. Both compounds share identical bond angles, lengths, and spatial conformation, maintaining the planarity of the guanidinyl group relative to the dichlorophenyl ring. The primary structural distinction lies in the altered vibrational frequencies of bonds involving the heavy isotopes, observable through infrared spectroscopy and crystallographic density measurements. The molecular weight increases from 282.55 g/mol for natural guanfacine hydrochloride to 286.53 g/mol for the isotopically labeled analogue due to the incorporated heavy atoms. This minimal mass difference (approximately 1.4%) is sufficient for mass spectrometric distinction yet insufficient to induce kinetic isotope effects that might alter receptor binding kinetics or metabolic stability under physiological conditions [3] [8] [10].
Table 1: Structural Comparison of Guanfacine Compounds
Characteristic | Non-labeled Guanfacine HCl | Guanfacine-13C,15N3 HCl |
---|---|---|
Molecular Formula | C₉H₁₀Cl₃N₃O | C₈¹³CH₁₀Cl₃¹⁵N₃O |
Molecular Weight (g/mol) | 282.55 | 286.53 |
CAS Number | 29110-48-3 | 1261393-21-8 |
Guanidinyl Group Mass | 59.04 Da | 63.04 Da |
Isotopic Purity | Natural abundance | >99% ¹³C, >98% ¹⁵N₃ |
The definitive molecular formula of Guanfacine-13C,15N3 Hydrochloride is C₈¹³CH₁₀Cl₃¹⁵N₃O, with a precisely calculated molecular weight of 286.53 g/mol [3] [8]. This represents a +4.00 Da increase compared to unlabeled guanfacine hydrochloride (282.53 g/mol), directly attributable to the replacement of one carbon-12 (¹²C) with carbon-13 (¹³C) and three nitrogen-14 (¹⁴N) atoms with nitrogen-15 (¹⁵N) isotopes. The formula accounts for the hydrochloride counterion essential for salt formation, which enhances stability and solubility. X-ray diffraction studies confirm the ionic bonding between the protonated guanidinium group and chloride ion, maintaining the crystalline monohydrate structure common to guanfacine salts. The isotopic substitution does not alter the crystalline lattice parameters beyond 0.3% variation, preserving the solid-state characteristics essential for pharmaceutical processing and analytical handling [4] [6] [8].
Guanfacine-13C,15N3 Hydrochloride demonstrates methanol solubility of 8-10 mg/mL at 25°C with sonication recommended to achieve complete dissolution [5] [9] [10]. This solubility profile makes methanol the preferred solvent for preparing stock solutions in analytical applications. In aqueous buffers (pH 3.0-7.4), solubility ranges from 1.5 mg/mL (pH 7.4) to 3.2 mg/mL (pH 3.0), reflecting the pH-dependent ionization of the guanidinyl group (pKa = 7.1 ± 0.2). The compound maintains exceptional stability under analytical conditions: solutions in methanol remain stable for ≥6 months at -20°C and ≥72 hours at 4°C. Solid-state stability studies confirm no detectable degradation after 24 months when stored desiccated at -20°C, with isotopic purity maintained at >99% for ¹³C and >98% for ¹⁵N₃ throughout accelerated stability testing (40°C/75% RH for 3 months). These stability characteristics ensure reliability during extended analytical runs and long-term storage [2] [9].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive verification of isotopic incorporation in Guanfacine-13C,15N3 Hydrochloride. ¹³C-NMR reveals a characteristic doublet at 158.5 ppm (J = 55 Hz) for the labeled carbon, contrasting with the singlet at 157.2 ppm in non-labeled guanfacine. ¹⁵N-NMR displays a distinctive triplet resonance at -283.5 ppm (J = 90 Hz) for the equivalent guanidinyl nitrogens, compared to the singlet at -281.0 ppm in the unlabeled compound [1] [7]. These coupling patterns provide unambiguous evidence of successful isotopic enrichment.
Mass spectrometry yields even more diagnostic verification. High-resolution mass spectrometry (HRMS) shows a [M+H]+ ion at m/z 251.04 for Guanfacine-13C,15N3 (labeled free base) versus m/z 247.02 for natural guanfacine. The labeled hydrochloride salt produces characteristic fragment ions at m/z 250.0 → 159.1 under tandem MS conditions, corresponding to cleavage between the carbonyl carbon and methylene group [6] [7]. This fragmentation pattern provides dual confirmation of isotopic integrity in both the guanidinyl and aromatic moieties. The isotopic enrichment exceeds 99% for ¹³C and 98% for ¹⁵N₃, with residual natural abundance isotopes accounting for less than 1.5% of the total ion current as verified by high-sensitivity selected ion monitoring [1] [6].
Table 2: Characteristic Mass Spectrometry Signatures
Analytical Mode | Guanfacine Transition | Guanfacine-13C,15N3 Transition | Fragmentation Pathway |
---|---|---|---|
Precursor Ion ([M+H]+) | m/z 246.10 | m/z 250.07 | Molecular ion |
Quantifier Transition | 246.1 → 60.1 | 250.0 → 159.1 | Guanidinyl cleavage |
Qualifier Transition | 246.1 → 159.1 | 250.0 → 161.1 | Phenylacetic acid cleavage |
Retention Time (RP-HPLC) | 6.32 ± 0.15 min | 6.30 ± 0.15 min | Hydrophobic interaction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1